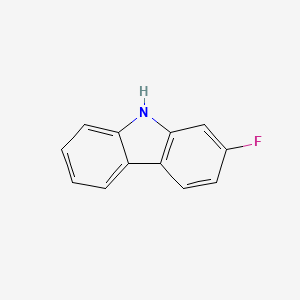

2-fluoro-9H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGSXFCTBTUNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473486 | |

| Record name | 2-fluoro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391-53-7 | |

| Record name | 2-fluoro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-fluoro-9H-carbazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-fluoro-9H-carbazole is a fluorinated aromatic heterocyclic compound that has garnered significant interest in the fields of materials science and medicinal chemistry. Its rigid, planar carbazole core, combined with the electronic properties imparted by the fluorine substituent, makes it a valuable building block for the synthesis of a diverse range of functional molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical Structure and Identification

This compound consists of a central five-membered nitrogen-containing ring fused to two benzene rings, with a fluorine atom substituted at the 2-position.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 391-53-7[1][2] |

| Molecular Formula | C₁₂H₈FN[1][2] |

| SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)F |

| Synonyms | 2-Fluorocarbazole[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions and formulations.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 185.20 g/mol | [1] |

| Melting Point | 224.0 to 228.0 °C | [2] |

| Boiling Point (Predicted) | 359.2 ± 15.0 °C | [2] |

| Density (Predicted) | 1.320 ± 0.06 g/cm³ | [2] |

| Appearance | Off-white to white powder/crystal | [1] |

| Purity (Typical) | >99% | [1] |

| Solubility | Information not available |

Synthesis

A plausible synthetic approach would involve the cyclization of a suitably substituted biphenyl precursor.

References

An In-depth Technical Guide to the Synthesis of 2-fluoro-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-fluoro-9H-carbazole, a fluorinated aromatic heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Due to its unique electronic properties, this carbazole derivative serves as a crucial building block for the development of novel therapeutic agents and advanced organic electronic materials. This document outlines the primary synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate reproducible research and development.

Introduction to this compound

This compound is a derivative of carbazole, a tricyclic aromatic compound with two benzene rings fused to a central nitrogen-containing five-membered ring. The introduction of a fluorine atom at the 2-position significantly modulates the molecule's electronic properties, including its HOMO/LUMO energy levels, which in turn influences its biological activity and performance in organic light-emitting diodes (OLEDs). As an intermediate, it can be further functionalized, for example, through Buchwald-Hartwig amination or copper-catalyzed alkylation, to construct more complex molecular architectures.[1]

Key Synthetic Pathways

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the carbazole ring system from appropriately substituted precursors. The most common and effective methods include the Cadogan cyclization and transition metal-catalyzed cross-coupling reactions followed by intramolecular amination.

Cadogan Cyclization

Logical Workflow for Cadogan Cyclization:

Caption: General workflow for the Cadogan cyclization approach.

Suzuki Coupling Followed by Intramolecular Amination

A versatile and widely used method for constructing the biphenyl backbone of the carbazole system is the Suzuki cross-coupling reaction. This approach offers the flexibility to introduce a variety of substituents. For the synthesis of this compound, this would typically involve the coupling of a fluorinated phenylboronic acid with a suitable ortho-substituted aminobenzene derivative (or vice versa), followed by an intramolecular C-N bond formation to close the carbazole ring.

Logical Workflow for Suzuki Coupling and Cyclization:

Caption: General workflow for the Suzuki coupling and intramolecular amination pathway.

Experimental Protocols

While specific literature with a detailed, reproducible protocol for the synthesis of this compound is not prevalent, a general procedure based on established carbazole synthesis methods can be proposed. The following protocol is a representative example based on the Suzuki coupling and subsequent cyclization strategy.

Step 1: Synthesis of 2-Amino-4'-fluorobiphenyl (Illustrative)

-

Materials: 2-Bromoaniline, 4-fluorophenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), potassium carbonate (K₂CO₃), toluene, and water.

-

Procedure:

-

To a round-bottom flask, add 2-bromoaniline (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and a mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the flask.

-

Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-4'-fluorobiphenyl.

-

Step 2: Intramolecular Cyclization to this compound (Illustrative)

-

Materials: 2-Amino-4'-fluorobiphenyl, palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos), a base (e.g., cesium carbonate, Cs₂CO₃), and a high-boiling point solvent (e.g., dioxane or toluene).

-

Procedure:

-

In an oven-dried Schlenk flask, combine 2-amino-4'-fluorobiphenyl (1.0 eq.), cesium carbonate (2.0 eq.), and the phosphine ligand (0.05 eq.).

-

Add palladium(II) acetate (0.02 eq.) to the flask.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous dioxane or toluene via syringe.

-

Heat the reaction mixture to a high temperature (typically 100-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for this compound, compiled from various chemical supplier databases. The reaction yields are illustrative and highly dependent on the specific reaction conditions and scale.

| Parameter | Value |

| Chemical Formula | C₁₂H₈FN |

| Molecular Weight | 185.20 g/mol |

| CAS Number | 391-53-7 |

| Melting Point | 227 °C[2] |

| Appearance | Off-white powder[2] |

| Purity (Typical) | >99%[2] |

| Illustrative Yield | 60-80% (overall for a two-step synthesis) |

Note: The illustrative yield is a general estimate for a multi-step synthesis and can vary significantly.

Conclusion

The synthesis of this compound is achievable through established synthetic methodologies in organic chemistry, particularly via intramolecular cyclization reactions of appropriately substituted biphenyl precursors. The Suzuki cross-coupling provides a reliable route to the necessary biphenyl intermediates, allowing for good control over the substitution pattern. The protocols and data presented in this guide are intended to serve as a foundational resource for researchers engaged in the synthesis and application of this important carbazole derivative. Further optimization of reaction conditions will be necessary to achieve high yields and purity for specific research and development applications.

References

Spectroscopic Analysis of 2-Fluoro-9H-Carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-fluoro-9H-carbazole and outlines the detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a definitive, publicly available dataset for this compound is not readily accessible, this guide offers a robust framework for its analysis based on the known spectroscopic behavior of carbazole and its derivatives.

Introduction

This compound is a fluorinated aromatic heterocyclic compound with significant potential in materials science and medicinal chemistry. Its rigid, planar structure, combined with the electronic properties imparted by the fluorine substituent, makes it a valuable building block for the synthesis of organic light-emitting diodes (OLEDs), pharmaceuticals, and other functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of carbazole and related fluorinated aromatic compounds. These values serve as a predictive guide for researchers undertaking the characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃ or DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H1, H8 | 7.9 - 8.2 | d or dd | J ≈ 7-9 |

| H4, H5 | 7.9 - 8.2 | d or dd | J ≈ 7-9 |

| H3 | 7.0 - 7.3 | dd | J (H-H) ≈ 8-9, J (H-F) ≈ 8-10 |

| H6, H7 | 7.2 - 7.5 | m | |

| N-H | 8.0 - 11.0 | br s |

Note: The presence of fluorine will induce through-bond coupling to nearby protons, resulting in additional splitting (doublets of doublets). The exact chemical shifts and coupling constants will be influenced by the solvent used.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃ or DMSO-d₆)

| Carbon Assignment | Expected Chemical Shift (ppm) | Expected Coupling to ¹⁹F (JCF in Hz) |

| C2 (C-F) | 155 - 165 | Large (230 - 260) |

| C4a, C4b, C5a, C8a | 120 - 145 | Small or negligible |

| C1, C3, C4, C5, C6, C7, C8 | 105 - 130 | Small to medium (3 - 25) |

Note: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) and will appear as a doublet. Carbons two and three bonds away will show smaller ²JCF and ³JCF couplings, respectively.

Table 3: Predicted FT-IR Spectroscopic Data (Sample Preparation: KBr Pellet or ATR)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1600 - 1650, 1450 - 1500 | Medium to Strong |

| C-N Stretch | 1300 - 1350 | Medium |

| C-F Stretch | 1100 - 1250 | Strong |

| Aromatic C-H Out-of-Plane Bending | 700 - 900 | Strong |

Table 4: Predicted Mass Spectrometry Data (Ionization Method: Electron Ionization - EI)

| Ion | Expected m/z | Relative Abundance |

| [M]⁺ (Molecular Ion) | 185.06 | High |

| [M-H]⁺ | 184.05 | Moderate |

| [M-HCN]⁺ | 158.05 | Moderate |

| Fragments from ring cleavage | Various | Low to Moderate |

Note: The molecular ion peak is expected to be prominent due to the stability of the aromatic system. Fragmentation patterns will be characteristic of the carbazole ring structure.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of high-purity this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical spectral width: 0-180 ppm.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

A longer relaxation delay may be necessary for quaternary carbons.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet-forming die and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation and Data Acquisition:

-

Record the spectrum using a FT-IR spectrometer.

-

Scan range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment before running the sample.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

-

Instrumentation and Data Acquisition:

-

Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: A logical workflow for the synthesis, purification, and comprehensive spectroscopic characterization of this compound.

An In-depth Technical Guide to the Physical Properties of 2-fluoro-9H-carbazole

This technical guide provides a comprehensive overview of the key physical properties of 2-fluoro-9H-carbazole, a fluorinated aromatic heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document details its melting point and solubility characteristics, supported by established experimental methodologies.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, purification, and application in various scientific contexts.

Data Presentation

The known physical property of this compound is summarized in the table below.

| Physical Property | Value |

| Melting Point | 224.0 to 228.0 °C[1] |

Experimental Protocols

Accurate determination of physical properties is crucial for compound characterization. The following are detailed methodologies for determining the melting point and solubility of a solid organic compound such as this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.[2]

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range over which the solid transitions to a liquid is observed and recorded.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]

-

Capillary tubes (sealed at one end)[3]

-

Thermometer[2]

-

Mortar and pestle (optional, for powdering the sample)[4]

Procedure:

-

Sample Preparation: A small amount of the dry this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end to a height of 1-2 mm.[3][5]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[2]

-

Heating: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[2]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is the melting point of the sample.[4]

Solubility Determination

Solubility testing is performed to understand a compound's behavior in various solvents, which is critical for reaction setup, purification, and formulation. The principle of "like dissolves like" is a useful guideline, suggesting that polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[6]

Principle: A small, measured amount of the solute is added to a specific volume of a solvent. The mixture is agitated, and the extent of dissolution is observed. This can be done qualitatively or quantitatively.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Vortex mixer or shaker

-

Graduated cylinders or pipettes

Procedure for Qualitative Solubility Testing:

-

Sample Preparation: Place approximately 25 mg of this compound into a small test tube.[7]

-

Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄) in small portions.[7]

-

Mixing: After each addition, vigorously shake or vortex the test tube for a set period, such as 60 seconds.[7][8]

-

Observation: Observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent. If a significant portion remains undissolved, it is deemed insoluble.[8]

-

Systematic Approach: A hierarchical approach is often used, starting with water. If the compound is insoluble in water, its solubility in acidic and basic solutions is tested to identify potential acidic or basic functional groups.[9][10]

Visualized Workflows

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Experimental workflow for determining the melting point of a solid organic compound.

Caption: Flowchart for the systematic qualitative solubility testing of an organic compound.

References

- 1. chembk.com [chembk.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. youtube.com [youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to 2-Fluoro-9H-carbazole (CAS 391-53-7) and 3-(Trifluoromethyl)benzonitrile (CAS 368-77-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and suppliers of two valuable compounds in research and development: 2-Fluoro-9H-carbazole and 3-(Trifluoromethyl)benzonitrile. Please note that the CAS number 391-53-7 corresponds to this compound, while 3-(Trifluoromethyl)benzonitrile is identified by CAS number 368-77-4.

Part 1: this compound (CAS 391-53-7)

This compound is a fluorinated aromatic heterocyclic compound derived from carbazole. Its unique structure, featuring two benzene rings fused to a nitrogen-containing five-membered ring, makes it a valuable building block in medicinal chemistry and materials science.[1][2][3]

Chemical Properties

| Property | Value | Reference |

| CAS Number | 391-53-7 | [2][3] |

| Molecular Formula | C₁₂H₈FN | [2][3] |

| Molecular Weight | 185.20 g/mol | [3] |

| Appearance | Off-white to white crystalline solid/powder | [2][3] |

| Melting Point | 224.0 to 228.0 °C | [2] |

| Boiling Point | 359.2 ± 15.0 °C (Predicted) | [2] |

| Density | 1.320 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Insoluble in water, soluble in organic solvents. | [2] |

| Storage | Keep in a dark place, sealed in dry, room temperature. |

Experimental Protocols: Synthesis

The synthesis of N-aryl carbazoles like this compound is commonly achieved through cross-coupling reactions such as the Ullmann condensation and the Buchwald-Hartwig amination. Below are generalized experimental workflows for these methods.

1. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an amine and an aryl halide.

-

Reaction Workflow:

Ullmann Condensation Workflow -

General Procedure:

-

In a reaction vessel, combine carbazole, a fluoro-substituted aryl halide (e.g., 1-bromo-4-fluorobenzene), a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate).

-

Add a high-boiling point solvent such as dimethylformamide (DMF).

-

Heat the reaction mixture to over 150 °C and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

The filtrate is then concentrated, and the crude product is purified by column chromatography.[4]

-

2. Buchwald-Hartwig Amination

This is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.

-

Reaction Workflow:

Buchwald-Hartwig Amination Workflow -

General Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine carbazole, a fluoro-substituted aryl halide (e.g., 1-bromo-4-fluorobenzene), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

-

Add an anhydrous solvent like toluene.

-

Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

-

After cooling, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.[4]

-

Applications

This compound and its derivatives have shown significant potential in various fields:

-

Organic Light-Emitting Diodes (OLEDs): Fluorinated carbazole derivatives are used as host materials in OLEDs. For instance, a fluorinated polyvinylcarbazole synthesized from this compound has demonstrated higher luminous current efficiency compared to its non-fluorinated counterpart, attributed to a wider HOMO-LUMO energy gap.[1][3] The introduction of fluorine atoms can enhance electron-withdrawing properties and improve electron-transporting characteristics of materials used in OLEDs.[5]

-

Pharmaceuticals and Agrochemicals: Carbazole derivatives are recognized for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[6] this compound serves as a key intermediate in the synthesis of new bioactive compounds. Its derivatives have shown antibacterial activity against E. coli, B. subtilis, and S. aureus.[1][3]

-

Materials Science: The electronic properties of this compound make it a valuable component in the development of organic semiconductors and other advanced optoelectronic devices.[2]

Suppliers

| Supplier | Product Name | Purity |

| Sigma-Aldrich | This compound | 99% |

| Ambeed, Inc. | This compound | 99% |

| Matrix Fine Chemicals | This compound | - |

| Ossila | This compound | >99% |

| LookChem | This compound | - |

Part 2: 3-(Trifluoromethyl)benzonitrile (CAS 368-77-4)

3-(Trifluoromethyl)benzonitrile is a versatile chemical intermediate characterized by the presence of a trifluoromethyl group and a nitrile group on a benzene ring.[7] These functional groups impart unique properties that are highly valuable in the synthesis of pharmaceuticals and agrochemicals.[8]

Chemical Properties

| Property | Value | Reference |

| CAS Number | 368-77-4 | [9][10] |

| Molecular Formula | C₈H₄F₃N | [10] |

| Molecular Weight | 171.12 g/mol | [10] |

| Appearance | Colorless to light yellow liquid or white to almost white powder/lump | [11] |

| Melting Point | 16-20 °C (lit.) | [12] |

| Boiling Point | 189 °C (lit.) | [12] |

| Density | 1.281 g/mL at 25 °C (lit.) | [12] |

| Refractive Index | n20/D 1.4575 (lit.) | [12] |

| Flash Point | 72 °C (161.6 °F) - closed cup |

Experimental Protocols: Synthesis

The synthesis of trifluoromethylated benzonitriles can be achieved through various routes. A common approach involves the modification of a pre-existing trifluoromethylated benzene ring. A representative multi-step synthesis is outlined below, adapted from a patented method for a similar compound.[13]

-

General Synthesis Workflow:

Multi-step Synthesis of a Trifluoromethylated Benzonitrile -

General Procedure (Illustrative):

-

Nitration: Ortho-fluoro benzotrifluoride is nitrated using a mixture of sulfuric acid and nitric acid to introduce a nitro group.

-

Reduction: The nitro group is then reduced to an amine (e.g., using iron powder and ammonium chloride).

-

Bromination: The resulting aniline derivative is brominated using bromine in acetic acid.

-

Diazotization and Amine Removal: The amine group is converted to a diazonium salt with sodium nitrite and an acid, followed by a reaction to remove the diazonium group and replace it with another substituent if necessary.

-

Substitution: The bromo group is replaced with a cyano group, typically using a cyanide salt like copper(I) cyanide, to yield the final benzonitrile product.[13]

-

Applications in Drug Development

The trifluoromethyl (-CF₃) group is a crucial substituent in modern drug design due to its unique electronic properties and steric effects.[14] Its incorporation into drug candidates can significantly enhance their pharmacological profiles.[15]

-

Improved Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to metabolic degradation, which can increase the half-life of a drug.[15]

-

Enhanced Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[15]

-

Increased Binding Affinity: The high electronegativity of the fluorine atoms in the -CF₃ group can lead to stronger interactions with biological targets, improving the potency of the drug.[15]

-

Role in Signaling Pathway Modulation:

Conceptual Role of the -CF₃ Group in Drug Design

3-(Trifluoromethyl)benzonitrile serves as a key building block for introducing the trifluoromethylphenyl moiety into potential drug molecules. This is particularly relevant in the development of kinase inhibitors and central nervous system (CNS) drugs.[8] For example, benzonitrile derivatives have been investigated as inhibitors of the PD-1/PD-L1 signaling pathway, which is a crucial target in cancer immunotherapy.[16]

Suppliers

| Supplier | Product Name | Purity |

| Sigma-Aldrich | 3-(Trifluoromethyl)benzonitrile | 99% |

| Apollo Scientific | 3-(Trifluoromethyl)benzonitrile | 98% |

| Ambeed, Inc. | 3-(Trifluoromethyl)benzonitrile | - |

| Santa Cruz Biotechnology | 3-(Trifluoromethyl)benzonitrile | - |

| ChemicalBook | 3-(Trifluoromethyl)benzonitrile | - |

References

- 1. ossila.com [ossila.com]

- 2. lookchem.com [lookchem.com]

- 3. hurawalhi.com [hurawalhi.com]

- 4. benchchem.com [benchchem.com]

- 5. elib.bsu.by [elib.bsu.by]

- 6. echemcom.com [echemcom.com]

- 7. 3-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 368-77-4 Cas No. | 3-(Trifluoromethyl)benzonitrile | Apollo [store.apolloscientific.co.uk]

- 10. scbt.com [scbt.com]

- 11. 3-(Trifluoromethyl)benzonitrile Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. 3-(Trifluoromethyl)benzonitrile | 368-77-4 [chemicalbook.com]

- 13. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 14. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorinated Carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole derivatives are a significant class of heterocyclic aromatic compounds, prized for their thermal and photochemical stability, charge-transporting capabilities, and strong luminescence.[1] The strategic incorporation of fluorine atoms into the carbazole scaffold can profoundly modulate its electronic, photophysical, and biological properties. This guide provides a comprehensive overview of fluorinated carbazole derivatives, covering their synthesis, diverse applications in drug discovery and organic electronics, and detailed experimental protocols.

Introduction to Carbazoles and the Role of Fluorination

Carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central five-membered nitrogen-containing ring. This rigid, planar structure is an excellent scaffold for functionalization, allowing for the fine-tuning of its properties.[2] Carbazoles are known for their wide range of biological activities, including antimicrobial, antitumor, and neuroprotective effects.[3][4] In materials science, their high hole-transporting mobility and thermal stability make them ideal candidates for applications in organic light-emitting diodes (OLEDs) and photovoltaics.[1][5]

The introduction of fluorine, the most electronegative element, into the carbazole structure is a key strategy in medicinal chemistry and materials science.[6] Fluorination can:

-

Enhance Biological Activity: Improve metabolic stability, membrane permeability, and binding affinity to target proteins.[6][7]

-

Tune Optoelectronic Properties: Widen the energy gap, which is crucial for host materials in blue phosphorescent OLEDs (PHOLEDs), and modify emission spectra.[8]

-

Improve Device Performance: Lead to higher luminous efficiency in OLEDs by improving charge balance and exciton confinement.[8][9]

Synthesis of Fluorinated Carbazole Derivatives

Several synthetic routes are employed to produce fluorinated carbazole derivatives. The choice of method often depends on the desired substitution pattern and the complexity of the target molecule.

Palladium-Catalyzed Intramolecular C-H Arylation

A highly effective method for synthesizing fluorine-substituted carbazoles involves the intramolecular C-H arylation of N-phenyl-2-haloaniline derivatives. This reaction can be catalyzed by a bimetallic system of Pd(OAc)₂/CuI under ligand-free conditions and is effective for both bromo- and chloroanilines.[8]

BCl₃-Mediated Friedel-Crafts Acylation

For site-specific acylation, a BCl₃-mediated Friedel-Crafts reaction can be used. This method allows for the introduction of an aroyl group at the 1-position of the carbazole ring, starting from 9H-carbazole and a nitrile, such as 4-fluorobenzonitrile.[10] The reaction proceeds through the formation of a 9-(dichloroboryl)-9H-carbazole intermediate.[10]

Applications in Drug Development

The unique properties of fluorine make fluorinated carbazoles potent candidates for various therapeutic applications.[7]

Antimicrobial Activity

Carbazole derivatives have demonstrated significant antimicrobial and antifungal properties.[3][11] Fluorination can further enhance this activity. For instance, 2-Fluoro-9H-carbazole and its derivatives have shown antibacterial efficacy against E. coli, B. subtilis, and S. aureus with a minimum inhibitory concentration (MIC) of 25 µg/mL.[9] The lipophilic character of these compounds may facilitate their passage through the microbial cell membrane.[3]

| Compound/Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| This compound derivatives | E. coli, B. subtilis, S. aureus | 25 µg/mL | [9] |

| N-substituted carbazoles (imidazole moiety) | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa | 1–8 µg/mL | [3] |

| N-substituted carbazoles (1,2,4-triazole moiety) | C. albicans | 2–4 µg/mL | [3] |

| Dihydrotriazine-carbazoles (Compound 8f) | Various bacterial strains | 0.5–2 µg/mL | [12] |

Antiviral and Anticancer Potential

Carbazole derivatives have also been investigated for their antiviral and anticancer activities.[13][14] The introduction of fluorine can improve pharmacokinetics and target binding.[6] For example, certain N-alkyl-pyrido[4,3-c]carbazoles have shown potent inhibition of HIV replication.[13] In cancer research, fluorinated analogs of 2-deoxy-d-glucose have demonstrated enhanced potency in glioblastoma models by inhibiting glycolysis.[7]

Applications in Organic Electronics

Fluorinated carbazoles are pivotal in the advancement of organic electronics, particularly in OLEDs.[5][15]

Host Materials for Blue PHOLEDs

The performance of OLEDs relies heavily on the properties of the host material in the emissive layer.[15] For blue phosphorescent emitters like FIrpic (ET = 2.65 eV), the host material must have a higher triplet energy (ET) to confine excitons effectively.[16] Fluorination of the carbazole ring is a useful strategy to widen the energy gap and raise the triplet energy.[8]

Poly(N-vinyl-2,7-difluoro-carbazole) (2,7-F-PVK), for instance, has been successfully used as a host material in solution-processed blue PHOLEDs, achieving a current efficiency of 27 cd/A, which is 1.8 times higher than that of the non-fluorinated PVK.[8] This improvement is attributed to better charge balance within the emission layer.[8]

| Material | Application | Performance Metric | Value | Reference |

| 2,7-F-PVK | Blue PHOLED Host | Current Efficiency | 27 cd/A | [8] |

| PVK (non-fluorinated) | Blue PHOLED Host | Current Efficiency | ~15 cd/A | [8][9] |

| CBPPO (CBP derivative) | Blue PHOLED Host | Max. Current Efficiency | 28.0 cd/A | [16] |

| CBPPO (CBP derivative) | Blue PHOLED Host | Max. EQE | 14.4% | [16] |

Thermally Activated Delayed Fluorescence (TADF)

Carbazole derivatives are also used as emitters in TADF-based OLEDs, which can theoretically achieve 100% internal quantum efficiency.[5][17] Perfluorination of benzoyl-carbazole (F₅BCz) has been shown to undergo an efficient photochemical reaction to produce a highly fluorescent product, highlighting the impact of fluorination on the photophysical pathways.[17]

Key Experimental Protocols

Synthesis of 1-(4-Fluorobenzoyl)-9H-carbazole[10]

-

Setup: Under a nitrogen atmosphere, add carbazole (95% purity, 4.6 mmol) in 2.0 mL of toluene to a solution of 1 M BCl₃ in toluene (5.06 mL, 5.06 mmol).

-

Reactants: Add 4-fluorobenzonitrile (5.6 mmol) and anhydrous AlCl₃ (5.1 mmol) to the mixture.

-

Reaction: Heat the mixture to reflux for 18 hours.

-

Quenching: Cool the mixture to 0 °C and add water (0.25 mL) followed by 10% HCl (5.1 mL).

-

Hydrolysis: Heat the mixture to reflux for 2 hours to hydrolyze the ketimine intermediate.

-

Purification: After workup and purification, single crystals can be obtained for analysis.

Measurement of Photophysical Properties[1]

A. UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λabs) and molar extinction coefficient (ε).

-

Methodology:

-

Prepare solutions of the compound in a suitable solvent (e.g., dichloromethane) at various concentrations (e.g., 10⁻⁵ to 10⁻⁶ M).

-

Record the absorption spectra using a dual-beam UV-Vis spectrophotometer.

-

Identify the wavelength of maximum absorbance (λabs).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

-

B. Fluorescence Emission Spectroscopy

-

Objective: To determine the emission maximum (λem).

-

Methodology:

-

Excite the sample at its absorption maximum (λabs) using a spectrofluorometer.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission intensity is identified as λem.

-

C. Fluorescence Lifetime (τf) Measurement

-

Objective: To determine the fluorescence lifetime.

-

Methodology:

-

Use the time-correlated single-photon counting (TCSPC) technique.

-

Excite the sample with a pulsed light source (e.g., a laser diode) at λabs.

-

Measure the arrival time of the first emitted photon relative to the excitation pulse using a sensitive single-photon detector.

-

Repeat the process to build a histogram of photon arrival times.

-

Fit the resulting decay curve to an exponential function to extract the fluorescence lifetime (τf).[1]

-

Conclusion

Fluorinated carbazole derivatives represent a versatile and highly valuable class of compounds for both drug discovery and materials science. The strategic incorporation of fluorine allows for precise tuning of their biological and photophysical properties, leading to enhanced efficacy in therapeutic applications and superior performance in electronic devices. Continued research into novel synthetic methodologies and a deeper understanding of structure-property relationships will undoubtedly unlock further potential for this important chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C7TC02156A [pubs.rsc.org]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemcom.com [echemcom.com]

- 5. mdpi.com [mdpi.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. mdpi.com [mdpi.com]

- 11. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Carbazole Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Making sure you're not a bot! [mostwiedzy.pl]

- 15. nbinno.com [nbinno.com]

- 16. mdpi.com [mdpi.com]

- 17. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide to the Safety and Handling of 2-Fluoro-9H-Carbazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 2-fluoro-9H-carbazole, a fluorinated aromatic heterocyclic compound used as a building block in the synthesis of bioactive compounds and materials for organic electronics.[1][2] Given its application in research and development, a thorough understanding of its properties and associated hazards is essential for safe laboratory practice.

Chemical and Physical Properties

This compound is a solid, off-white powder at room temperature.[1][2] Key physical and chemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 391-53-7 | [1][2] |

| Molecular Formula | C₁₂H₈FN | [1][2] |

| Molecular Weight | 185.20 g/mol | [1][2] |

| Appearance | Off-white powder | [1][2] |

| Melting Point | 227 °C | [1][2] |

| Purity | >99% | [1] |

Hazard Identification and Toxicology

While specific toxicological data for this compound is limited, information on the parent compound, 9H-carbazole, and general principles of fluorinated compounds provide a basis for hazard assessment. Carbazole may cause eye and skin irritation, as well as respiratory and digestive tract irritation.[3] Chronic exposure to carbazole has been linked to cancer in animal studies.[3]

Hazard Statements for a structurally related compound (2-Trifluoromethyl-9H-carbazole):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

It is crucial to handle this compound with the assumption that it may possess similar or other uncharacterized hazards.

Biological Activity

This compound and its derivatives have demonstrated antibacterial properties. A minimum inhibitory concentration (MIC) of 25 µg/mL has been reported against E. coli, B. subtilis, and S. aureus.[1][2]

| Biological Activity Data | |

| Test Organism | MIC |

| Escherichia coli | 25 µg/mL |

| Bacillus subtilis | 25 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Ensure that eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[3]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly.[3][4]

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[3]

-

Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator.[3]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid inhalation of dust.[4]

-

Minimize dust generation and accumulation.[3]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Accidental Release and First Aid Measures

Accidental Release:

-

Evacuate the area and remove all sources of ignition.[4]

-

Wear appropriate PPE as described in Section 3.

-

For dry spills, carefully sweep or vacuum the material and place it in a suitable, labeled container for disposal. Avoid generating dust.[3]

-

Prevent the material from entering drains or waterways.[4]

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Experimental Protocols

General Procedure for N-alkylation of Carbazole Derivatives:

-

To a stirred solution of carbazole in a suitable solvent (e.g., ethanol), add the alkylating agent (e.g., ethyl chloroacetate) dropwise.[6]

-

The reaction mixture is typically stirred at room temperature overnight.[6]

-

Upon completion, the reaction mixture is poured into ice water.[6]

-

The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield the purified product.[6]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research laboratory setting.

This guide is intended to provide essential safety and handling information for this compound. It is imperative that all laboratory personnel consult the relevant Safety Data Sheets and are trained in appropriate laboratory techniques before handling this or any other chemical.

References

2-fluoro-9H-carbazole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 2-fluoro-9H-carbazole, a pivotal building block in the synthesis of advanced organic materials and bioactive compounds. This document outlines its core molecular data, a detailed experimental protocol for a representative synthetic application, and a visual workflow to elucidate the process.

Core Molecular Data

This compound is a fluorinated aromatic heterocyclic compound. Its rigid structure and the presence of the fluorine atom impart unique electronic properties, making it a valuable intermediate in the development of materials for organic light-emitting diodes (OLEDs) and as a scaffold for pharmaceutical agents.[1] The fundamental molecular and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₈FN |

| Molecular Weight | 185.20 g/mol |

| CAS Number | 391-53-7 |

| Melting Point | 224.0 to 228.0 °C |

| Boiling Point (Predicted) | 359.2 ± 15.0 °C |

| Density (Predicted) | 1.320 ± 0.06 g/cm³ |

| Appearance | Off-white powder |

Synthetic Protocol: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is widely employed for the N-arylation of carbazole derivatives. The following is a representative protocol for the coupling of a generic aryl halide with a carbazole, which can be adapted for this compound.

Reaction Scheme:

-

This compound + Aryl-X → N-Aryl-2-fluorocarbazole

-

(Where X = Br, I)

-

Catalyst: Palladium complex (e.g., Pd₂(dba)₃)

-

Ligand: Phosphine ligand (e.g., XPhos)

-

Base: (e.g., NaOtBu)

-

Solvent: Anhydrous toluene

-

Experimental Procedure:

-

Preparation of the Reaction Vessel: An oven-dried Schlenk flask is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Addition of Reagents: Under the inert atmosphere, this compound (1.0 equiv.), the aryl halide (1.1 equiv.), and the base (e.g., sodium tert-butoxide, 1.4 equiv.) are added to the flask.

-

Addition of Solvent: Anhydrous, degassed toluene is added via syringe.

-

Reaction: The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for the prescribed time (typically 12-24 hours), or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure N-aryl-2-fluorocarbazole.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Buchwald-Hartwig amination of this compound.

Caption: Workflow for Buchwald-Hartwig Amination.

References

Methodological & Application

Application Notes and Protocols: 2-fluoro-9H-carbazole in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, application, and characterization of materials derived from 2-fluoro-9H-carbazole for use in high-performance Organic Light-Emitting Diodes (OLEDs). The protocols outlined below are based on established methodologies in the field of organic electronics.

Introduction

Carbazole derivatives are a cornerstone in the development of materials for organic electronics, prized for their robust thermal stability, excellent hole-transporting characteristics, and wide energy gap. The strategic incorporation of fluorine atoms into the carbazole scaffold, specifically at the 2-position, offers a powerful tool to modulate the electronic properties of the resulting materials. This substitution can enhance electron-withdrawing character, improve charge carrier mobility, and increase the morphological stability of thin films, ultimately leading to more efficient and durable OLED devices.[1][2] This document details the synthesis of a representative this compound derivative and its application as a host material in phosphorescent OLEDs (PhOLEDs).

Data Presentation

The performance of OLEDs incorporating fluorinated carbazole derivatives is summarized in the tables below. These tables provide key metrics for easy comparison of device efficiency and color purity.

Table 1: Performance of OLEDs using Fluorinated Carbazole Derivatives as Emitters or Hosts

| Device ID | Role of Fluorinated Carbazole | Host Material | Emitter (Dopant) | Max. EQE (%) | Max. Luminance (cd/m²) | Luminous Efficiency (cd/A) | CIE Coordinates (x, y) | Ref. |

| Device A | Emitter | mCP | Cz4FS (7 wt%) | 4.2 | 3600 | 11.5 | (0.15, 0.13) | [1] |

| Device B | Exciplex Acceptor | m-MTDATA | Cz4FS | 5.3 | 24700 | 12.0 | (0.22, 0.46) | [1] |

| Device C | Host | Cz4FS | CdSeS/ZnS QDs (15 wt%) | - | 18700 | - | (0.24, 0.37) | [1] |

| Device D | Host | P1 | LRC-13 (10 wt%) | 1.4 | 4100 | - | (0.22, 0.31) | [1] |

Note: Cz4FS is 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole. P1 is poly(9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole). LRC-13 is a copolymer of Cz4FS and 9-(4-vinyl phenyl)carbazole.

Experimental Protocols

Synthesis of 2-fluoro-9-(dibenzo[b,d]furan-4-yl)-9H-carbazole

This protocol describes a representative synthesis of a high-triplet-energy host material derived from this compound using a Buchwald-Hartwig amination reaction.

Materials:

-

This compound

-

4-bromodibenzo[b,d]furan

-

Sodium tert-butoxide (NaOtBu)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine (P(tBu)₃)

-

Anhydrous toluene

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), 4-bromodibenzo[b,d]furan (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Reagents: Add anhydrous toluene to the flask via syringe. Add the palladium precursor, Pd₂(dba)₃ (0.02 eq.), and the ligand, P(tBu)₃ (0.04 eq.), to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

OLED Fabrication Protocol

This protocol outlines the fabrication of a phosphorescent OLED using a this compound derivative as the host material via thermal evaporation.

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Hole Injection Layer (HIL) material: e.g., di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)

-

Host material: 2-fluoro-9-(dibenzo[b,d]furan-4-yl)-9H-carbazole

-

Phosphorescent emitter (dopant): e.g., bis(2-phenylpyridine)(acetylacetonate)iridium(III) [Ir(ppy)₂(acac)] for green emission

-

Electron Transport Layer (ETL) material: e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)

-

Electron Injection Layer (EIL) material: Lithium fluoride (LiF)

-

Cathode material: Aluminum (Al)

-

Deionized water, acetone, isopropanol

-

UV-ozone cleaner

Procedure:

-

Substrate Cleaning:

-

Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates in an oven at 120 °C for 30 minutes.

-

Treat the substrates with UV-ozone for 15 minutes immediately before loading into the deposition chamber to improve the ITO work function.

-

-

Thin Film Deposition:

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

-

Deposit the organic layers and the cathode sequentially without breaking the vacuum. The deposition rates should be carefully controlled.

-

Hole Injection Layer (HIL): Deposit a 30 nm layer of TAPC at a rate of 1-2 Å/s.

-

Emissive Layer (EML): Co-evaporate the 2-fluoro-9-(dibenzo[b,d]furan-4-yl)-9H-carbazole host and the Ir(ppy)₂(acac) dopant (e.g., 6 wt%) to a thickness of 30 nm. The deposition rates of the host and dopant should be adjusted to achieve the desired doping concentration.

-

Electron Transport Layer (ETL): Deposit a 40 nm layer of TPBi at a rate of 1-2 Å/s.

-

Electron Injection Layer (EIL): Deposit a 1 nm layer of LiF at a rate of 0.1-0.2 Å/s.

-

Cathode: Deposit a 100 nm layer of Al through a shadow mask to define the active area of the device (e.g., 0.1 cm²).

-

-

-

Encapsulation:

-

Transfer the fabricated devices to an inert atmosphere (e.g., a nitrogen-filled glovebox).

-

Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from atmospheric moisture and oxygen.

-

Device Characterization Protocol

Procedure:

-

Current-Voltage-Luminance (I-V-L) Characteristics:

-

Measure the I-V-L characteristics using a source meter unit and a calibrated photodiode.

-

Determine the turn-on voltage (the voltage at which luminance reaches 1 cd/m²).

-

-

Electroluminescence (EL) Spectra and CIE Coordinates:

-

Record the EL spectra at different driving voltages using a spectroradiometer.

-

Calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates from the EL spectra.

-

-

External Quantum Efficiency (EQE) and Power Efficiency:

-

Calculate the EQE from the luminance, current density, and EL spectrum.

-

Calculate the power efficiency (lm/W) and current efficiency (cd/A) from the I-V-L data.

-

Visualizations

Caption: Synthesis workflow for 2-fluoro-9-(dibenzo[b,d]furan-4-yl)-9H-carbazole.

Caption: A typical multilayer PhOLED device architecture.

Caption: Energy level diagram of the described PhOLED.

References

2-Fluoro-9H-Carbazole: A Versatile Building Block in Organic Synthesis for Advanced Materials and Bioactive Molecules

Introduction: 2-Fluoro-9H-carbazole is a fluorinated aromatic heterocyclic compound that has emerged as a crucial building block in organic synthesis. Its unique electronic properties, arising from the combination of the carbazole core and the fluorine substituent, make it an attractive starting material for the development of a wide range of functional molecules. This fluorinated carbazole derivative serves as a versatile intermediate for the synthesis of bioactive compounds with antimicrobial and antifungal properties, as well as for the creation of advanced materials for organic light-emitting diodes (OLEDs). The presence of the fluorine atom can enhance metabolic stability, binding affinity, and photophysical properties of the target molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, aimed at researchers, scientists, and drug development professionals.

Applications in Medicinal Chemistry

Derivatives of this compound have shown promising potential as antimicrobial and antifungal agents. The carbazole scaffold itself is a known pharmacophore, and the introduction of a fluorine atom can significantly modulate the biological activity.

Antimicrobial and Antifungal Activity

This compound and its derivatives have demonstrated antibacterial activity against various strains, including E. coli, B. subtilis, and S. aureus, with a minimum inhibitory concentration (MIC) reported to be around 25 µg/mL.[1] The derivatization of the carbazole nitrogen and other positions on the aromatic rings allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Table 1: Antimicrobial Activity of this compound Derivatives (Illustrative)

| Compound | Modification | Test Organism | MIC (µg/mL) |

| This compound | - | E. coli | 25[1] |

| B. subtilis | 25[1] | ||

| S. aureus | 25[1] | ||

| N-Alkyl-2-fluoro-9H-carbazole | Alkyl chain at N-9 | S. aureus | Varies |

| This compound derivative | Heterocyclic substituent | C. albicans | Varies |

Note: This table is illustrative and specific MIC values will vary depending on the exact derivative and the microbial strain tested.

Applications in Materials Science

The unique photophysical properties of the this compound core make it a valuable component in the design of materials for organic electronics, particularly for OLEDs. The fluorine substitution can lead to a wider HOMO-LUMO energy gap, which is beneficial for host materials in phosphorescent OLEDs.

Organic Light-Emitting Diodes (OLEDs)

A fluorinated polyvinylcarbazole synthesized from this compound has been utilized as a host material in OLEDs, demonstrating a higher luminous current efficiency of 24 cd/A compared to the non-fluorinated polyvinylcarbazole (17 cd/A).[1] This improvement is attributed to the wider energy gap of the fluorinated polymer.[1] Derivatives of this compound can be incorporated into various layers of an OLED device, including the emissive layer and the hole-transporting layer.

Table 2: Performance of an Illustrative OLED Device Incorporating a this compound-Based Material

| Parameter | Value |

| Host Material | Fluorinated Polyvinylcarbazole |

| Luminous Current Efficiency | 24 cd/A[1] |

| Color | Blue |

| Turn-on Voltage | Varies |

| Maximum Luminance | Varies |

Note: The performance of an OLED device is highly dependent on the device architecture and the specific materials used.

Key Synthetic Protocols

The derivatization of this compound can be achieved through several key synthetic transformations, including N-alkylation, Buchwald-Hartwig amination, and Ullmann condensation.

Protocol 1: N-Alkylation of this compound

This protocol describes the synthesis of N-alkylated this compound derivatives, which are common intermediates for further functionalization.

Reaction Scheme:

Materials:

-

This compound

-

Alkyl halide (R-X, e.g., ethyl bromide, benzyl bromide)

-

Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

-

Solvent (e.g., N,N-dimethylformamide (DMF), acetone)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired N-alkyl-2-fluoro-9H-carbazole.

Quantitative Data (Illustrative):

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl Bromide | K₂CO₃ | DMF | 70 | 6 | 85-95 |

| Benzyl Bromide | NaH | DMF | 25 | 4 | 90-98 |

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol enables the formation of C-N bonds, coupling this compound with aryl halides to synthesize N-aryl derivatives.

Reaction Scheme:

Materials:

-

This compound

-

Aryl halide (Ar-X, e.g., bromobenzene, iodobenzene)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃)

-

Base (e.g., sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃))

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, phosphine ligand, and base.

-

Add this compound and the aryl halide.

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time, monitoring by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the desired 2-fluoro-9-aryl-9H-carbazole.

Quantitative Data (Illustrative):

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Bromobenzene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12 | 75-90 |

| 4-Iodoanisole | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 110 | 18 | 80-95 |

Protocol 3: Ullmann Condensation of this compound

The Ullmann condensation is a classical copper-catalyzed method for the N-arylation of amines and related compounds.

Reaction Scheme:

Materials:

-

This compound

-

Aryl halide (Ar-X, typically an iodide or bromide)

-

Copper catalyst (e.g., CuI, Cu₂O, or copper powder)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Ligand (optional, e.g., 1,10-phenanthroline, L-proline)

-

High-boiling polar solvent (e.g., DMF, dimethyl sulfoxide (DMSO), nitrobenzene)

Procedure:

-

To a reaction flask, add this compound, the aryl halide, the copper catalyst, and the base.

-

If a ligand is used, add it to the mixture.

-

Add the solvent and heat the reaction mixture to a high temperature (typically 120-180 °C).

-

Stir the reaction for several hours to days, monitoring its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add a solution of aqueous ammonia and stir to complex with the copper catalyst.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry over a drying agent, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data (Illustrative):

| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Iodobenzene | CuI | K₂CO₃ | DMF | 150 | 24 | 60-80 |

| 4-Bromotoluene | Cu₂O / L-proline | K₃PO₄ | DMSO | 130 | 36 | 70-85 |

Visualizations

Caption: Synthetic pathways for derivatizing this compound.

Caption: Structure-property-application relationship of this compound.

References

Application Notes and Protocols for 2-Fluoro-9H-Carbazole Derivatives in Antimicrobial and Antibacterial Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-fluoro-9H-carbazole derivatives as antimicrobial and antibacterial agents. The information is compiled from recent scientific literature to guide researchers in this promising area of drug discovery.

Introduction

Carbazole and its derivatives have long been recognized for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The introduction of a fluorine atom into the carbazole scaffold can significantly enhance these properties due to fluorine's unique electronic and steric characteristics, which can improve metabolic stability and target binding affinity.[3] Specifically, this compound serves as a key building block for a variety of derivatives exhibiting potent antimicrobial and antibacterial activities. These compounds have demonstrated efficacy against a range of pathogenic bacteria, including multidrug-resistant strains.

Antimicrobial Activity Data

The following table summarizes the reported antimicrobial activities of various this compound derivatives against several bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency.

| Compound ID | Derivative Name | Bacterial Strain | MIC (µg/mL) | Reference |

| 1 | This compound | Escherichia coli | 25 | [4] |

| Bacillus subtilis | 25 | [4] | ||

| Staphylococcus aureus | 25 | [4] | ||

| 2 | N-((1-(4-(9H-carbazol-9-yl)butyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-fluoroaniline | Bacillus subtilis | 64 | [1] |

| Pseudomonas aeruginosa | 64 | [1] | ||

| 3 | 6-(9-(2-Fluorobenzyl)-9H-carbazol-3-yl)-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine (8e) | Staphylococcus aureus 4220 | 2 | [5][6] |

| Streptococcus mutans 3289 | 4 | [5][6] | ||

| Methicillin-resistant Staphylococcus aureus (MRSA) CCARM 3167 | 4 | [5][6] | ||

| Escherichia coli 1924 | 8 | [5][6] | ||

| 4 | 6-(9-(2,4-Dichlorobenzyl)-9H-carbazol-3-yl)-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine (8f) | Staphylococcus aureus 4220 | 1 | [5][6] |

| Streptococcus mutans 3289 | 2 | [5][6] | ||

| Methicillin-resistant Staphylococcus aureus (MRSA) CCARM 3167 | 0.5 | [5][6] | ||

| Escherichia coli 1924 | 1 | [5][6] |

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

This protocol is a general procedure for the N-alkylation of a carbazole ring, which is a common step in the synthesis of the active derivatives.[5][6]

Materials:

-

Carbazole or a substituted carbazole

-

Appropriate benzyl halide (e.g., 2-fluorobenzyl chloride)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of the carbazole (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.5 to 2.0 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the corresponding benzyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 8-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of ice-cold water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted carbazole derivative.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against various bacterial strains.[5][6]

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Incubator (37 °C)

-

Positive control (e.g., Gatifloxacin, Moxifloxacin)

-

Negative control (e.g., DMSO)

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate at 37 °C with shaking until the culture reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of approximately 1 x 10^8 CFU/mL (0.5 McFarland standard). Further dilute the suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the test compounds with MHB to achieve a range of final concentrations (e.g., 0.5 to 64 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Controls: Include wells for a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and DMSO, ensuring the final DMSO concentration does not inhibit bacterial growth), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the absorbance at 630 nm using a microplate reader.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for many this compound derivatives is still under investigation. However, studies on the broader class of carbazole compounds suggest several potential mechanisms:

-

DNA Intercalation and Binding: The planar aromatic structure of the carbazole ring allows it to intercalate between the base pairs of bacterial DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.[7]

-

Enzyme Inhibition: Some carbazole derivatives have been shown to inhibit essential bacterial enzymes. For instance, docking studies have suggested that certain derivatives can bind to and inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and some amino acids.[6]

Below are diagrams illustrating a generalized experimental workflow and a potential mechanism of action.